2-(4-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-3-YL)ACETIC ACID
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Overview
Description
2-(4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-3-yl)acetic acid is a chemical compound with the molecular formula C11H13NO3. It is a member of the benzoxazine family, which is known for its diverse biological activities and applications in various fields of science and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-3-yl)acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminophenol with acetic anhydride to form the benzoxazine ring, followed by methylation and subsequent acylation to introduce the acetic acid moiety .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The benzoxazine ring allows for various substitution reactions, particularly at the nitrogen and oxygen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the benzoxazine ring .
Scientific Research Applications
2-(4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-3-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing into its potential therapeutic uses, particularly in the development of new drugs.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The benzoxazine ring structure allows it to bind to various enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Benzyl-3,4-dihydro-2H-1,4-benzoxazin-3-yl)acetic acid
- **4-Benzoyl-3,4-dihydro-2H-1,4-benzoxazin
Properties
CAS No. |
1368688-55-4 |
---|---|
Molecular Formula |
C11H13NO3 |
Molecular Weight |
207.23 g/mol |
IUPAC Name |
2-(4-methyl-2,3-dihydro-1,4-benzoxazin-3-yl)acetic acid |
InChI |
InChI=1S/C11H13NO3/c1-12-8(6-11(13)14)7-15-10-5-3-2-4-9(10)12/h2-5,8H,6-7H2,1H3,(H,13,14) |
InChI Key |
VZFLLRKDLKZDOO-UHFFFAOYSA-N |
SMILES |
CN1C(COC2=CC=CC=C21)CC(=O)O |
Canonical SMILES |
CN1C(COC2=CC=CC=C21)CC(=O)O |
Origin of Product |
United States |
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